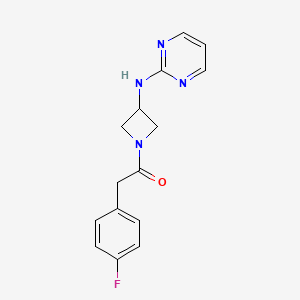![molecular formula C18H17ClN2O3S2 B2615017 2-(4-chlorophenyl)sulfonyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide CAS No. 895462-61-0](/img/structure/B2615017.png)
2-(4-chlorophenyl)sulfonyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-chlorophenyl)sulfonyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide” is a chemical compound with the molecular formula C18H17ClN2O3S2 . It has an average mass of 408.922 Da and a monoisotopic mass of 408.036896 Da .
Synthesis Analysis
The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the types of hydrogen atoms present in the molecule and their environment . The 13C NMR spectrum can provide information about the types of carbon atoms present .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point can be determined using a melting point apparatus . The NMR spectra can provide information about the chemical environment of the hydrogen and carbon atoms .Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Evaluation : The compound's derivatives have been synthesized and evaluated for antimicrobial activities. These derivatives showed promising results as antibacterial and antifungal agents. The study aimed to create new heterocyclic compounds incorporating a sulfamoyl moiety suitable for antimicrobial use (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antibacterial and Anti-Enzymatic Potential : A series of N-substituted derivatives of the compound was designed and synthesized. These compounds were evaluated for their antibacterial and anti-enzymatic potential, supported by hemolytic activity assessments. This research underscores the multifunctional potential of such derivatives (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).
Cytotoxic and Anticancer Applications
- Cytotoxic Activity Against Cancer Cell Lines : Research on the compound's derivatives indicated significant cytotoxic activity against breast and colon cancer cell lines. This suggests potential applications in cancer therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Urease Inhibition and Antibacterial Properties
- Density Functional Theory (DFT) Studies and Urease Inhibition : Novel derivatives containing sulphonylacetamide groups were synthesized and subjected to DFT studies for insight into structural properties. These compounds exhibited significant antibacterial activity against various strains and notable urease inhibition (Noreen, Rasool, Gull, Zubair, Mahmood, Ayub, Nasim, Yaqoob, Zia‐ul‐Haq, & De Feo, 2015).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene derivatives exhibit many pharmacological properties . For example, some thiophene-based drugs are known to act as nonsteroidal anti-inflammatory drugs and voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Result of Action
It’s known that thiophene derivatives exhibit many pharmacological properties .
Action Environment
It’s known that the biological activity of thiophene derivatives can be influenced by various factors .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . They are often used in medicinal chemistry due to their wide range of biological effects .
Cellular Effects
Thiophene derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S2/c19-12-6-8-13(9-7-12)26(23,24)11-17(22)21-18-15(10-20)14-4-2-1-3-5-16(14)25-18/h6-9H,1-5,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOPSDCQPUVVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2614934.png)
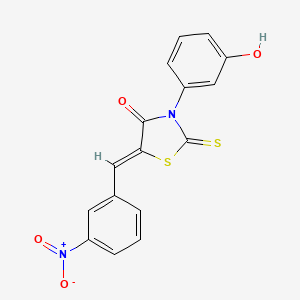
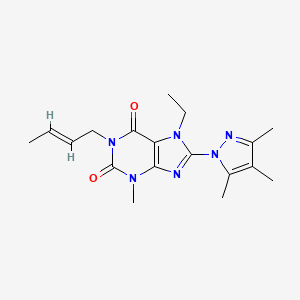
![5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2614937.png)
![N-(2,5-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2614938.png)
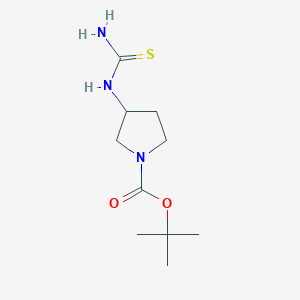

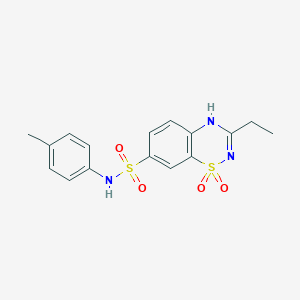
![2-Ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2614948.png)
![N-(4-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2614951.png)
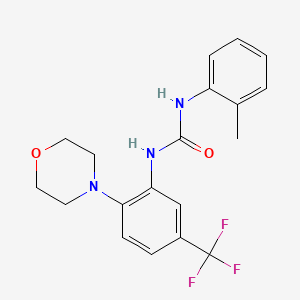
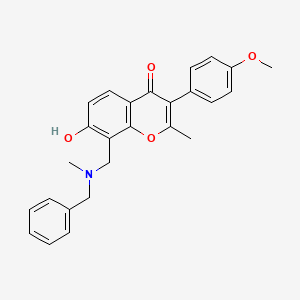
![2-(ethylsulfonyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B2614954.png)
